![molecular formula C14H11N5O2 B12926236 [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile CAS No. 88710-40-1](/img/structure/B12926236.png)
[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile is a complex organic compound that features a unique structure combining an imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-d]pyridazine core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methoxyphenoxy acetonitrile moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
科学的研究の応用
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives and phenoxyacetonitrile analogs. Examples include:
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)phenoxy)acetonitrile
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-chlorophenoxy)acetonitrile
Uniqueness
What sets 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile apart is its unique combination of the imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This structural arrangement may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
特性
CAS番号 |
88710-40-1 |
|---|---|
分子式 |
C14H11N5O2 |
分子量 |
281.27 g/mol |
IUPAC名 |
2-[4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19) |
InChIキー |
NNQLEWVIAHPXGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


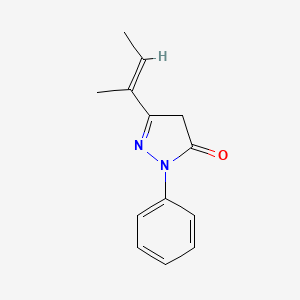

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
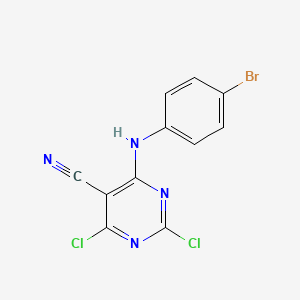
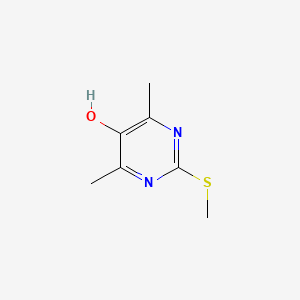
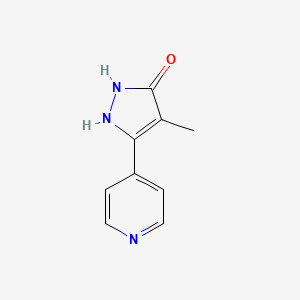
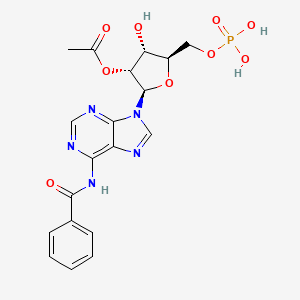
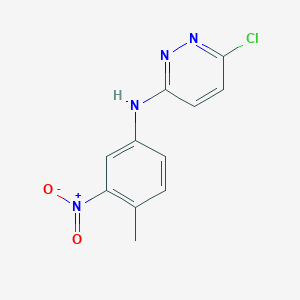
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
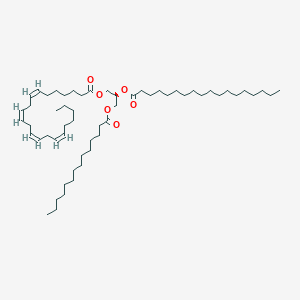
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)

